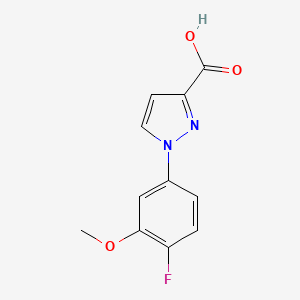

1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid

描述

属性

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-10-6-7(2-3-8(10)12)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBGVIRALCEJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1712408-56-4 | |

| Record name | 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

Reduction: Formation of pyrazole-3-methanol derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

科学研究应用

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 1-(4-fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid, exhibit notable antimicrobial properties. A study synthesized various pyrazole derivatives and evaluated their activities against pathogenic bacteria and fungi. The compound showed effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| This compound | S. aureus | 12.5 |

| Novel pyrazole derivative | Pseudomonas aeruginosa | 25 |

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity against several phytopathogenic fungi. A series of studies indicated that the compound exhibited higher antifungal efficacy than traditional fungicides like boscalid, particularly against species such as Fusarium oxysporum and Acremonium strictum .

Table 2: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungi Tested | IC50 (µM) |

|---|---|---|

| This compound | Fusarium oxysporum | 0.055 |

| Novel pyrazole derivative | Acremonium strictum | 0.045 |

Anticancer Properties

Recent studies have also explored the anticancer potential of pyrazole derivatives, including the target compound. Research indicates that it can inhibit the growth of various cancer cell lines, such as HCT116 (human colon carcinoma) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity .

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 0.39 |

| Novel pyrazole derivative | MCF-7 | 0.46 |

Pesticide Development

The compound has been identified as a key intermediate in the synthesis of novel pesticides, particularly fungicides targeting crop diseases. Its derivatives have shown promise in inhibiting succinate dehydrogenase in fungi, which is crucial for their survival . This makes them valuable in developing environmentally friendly agricultural solutions.

Case Study: Pesticide Efficacy

A study evaluated the efficacy of a new fungicide derived from this compound against common agricultural pathogens. The results showed a significant reduction in fungal growth on treated crops compared to untreated controls, highlighting its potential as a bioactive agent in crop protection .

作用机制

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring enhance its binding affinity and selectivity towards these targets. The pyrazole ring provides a rigid scaffold that facilitates specific interactions with active sites, leading to the desired biological effects .

相似化合物的比较

Comparison with Structurally Similar Pyrazole-3-carboxylic Acid Derivatives

Structural and Functional Differences

The biological and chemical properties of pyrazole derivatives are highly dependent on substituents on the phenyl ring and pyrazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-3-carboxylic Acid Derivatives

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., fluorine, trifluoromethyl): Enhance metabolic stability and receptor-binding affinity. For example, the trifluoromethyl group in 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid contributes to its anti-proliferative activity by modulating autophagy pathways . Electron-Donating Groups (e.g., methoxy, methyl): Improve solubility and may influence pharmacokinetics. The methoxy group in 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a common pharmacophore in receptor agonists . Aromatic Heterocycles (e.g., quinolinyl): Compounds like 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid show enhanced anticancer activity due to improved DNA intercalation or kinase inhibition .

For instance, 1-(3-Bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid’s fused ring system may enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility: Hydrolysis of methyl esters (e.g., Methyl 1-(4-chloro-3,5-dimethylphenoxymethyl)pyrazole-3-carboxylate in ) is a common method to generate carboxylic acid derivatives. The target compound may follow similar synthetic routes .

Research Findings and Mechanistic Insights

Anticancer Activity

- Quinolinyl-Pyrazole Hybrids: Derivatives such as 1-(quinolin-2-yl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid amides exhibit potent antiproliferative effects (IC₅₀ = 1.1–7.8 µM) against liver, breast, and colon cancer cells. Mechanistic studies indicate apoptosis induction and cell cycle arrest at SubG1/G1 phases .

- Trifluoromethyl Derivatives : 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid inhibits mTOR/p70S6K signaling, a key pathway in prostate cancer progression .

Receptor Binding and Modulation

- Calcium Mobilization Assays : Pyrazole-carboxylic acid derivatives like those in were evaluated for neurotensin receptor (NTS1/NTS2) activity using CHO-k1 cells. Compounds with dimethoxyphenyl substituents showed agonist effects, suggesting that substituent positioning influences receptor activation .

生物活性

1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid, a compound with significant potential in medicinal chemistry, belongs to the pyrazole family known for their diverse biological activities. This article explores its biological activity, particularly in anticancer applications, antibacterial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 236.2 g/mol

- IUPAC Name : 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

The structural representation includes a pyrazole ring substituted with a fluorinated and methoxylated phenyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives of 1H-pyrazole have shown efficacy against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

For instance, compounds similar to this compound demonstrated significant antiproliferative effects with IC50 values ranging from to across different studies .

Antibacterial Activity

While the primary focus has been on anticancer properties, some pyrazole derivatives exhibit antibacterial activity. However, specific data on the antibacterial effects of this compound is limited. Related compounds have shown variable results, indicating potential for further exploration in this area .

Other Pharmacological Effects

The pyrazole scaffold is also associated with antioxidant properties and anti-inflammatory effects. Some derivatives have demonstrated moderate toxicity against human dermal fibroblasts but maintained good antioxidant activity. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance these properties .

Case Studies and Research Findings

Several studies have synthesized and evaluated various pyrazole derivatives for their biological activities:

- Synthesis of Pyrazole Derivatives : A study synthesized multiple pyrazole derivatives and assessed their cytotoxic potential against cancer cell lines, revealing promising results for those with specific substitutions on the pyrazole ring .

- Molecular Modeling Studies : Molecular docking studies indicated that certain derivatives could effectively bind to cancer-related targets, enhancing their therapeutic potential .

- Antitumor Activity Assessment : Research has shown that compounds derived from the pyrazole structure can inhibit tumor growth in vivo, indicating a pathway for developing new anticancer drugs based on this scaffold .

常见问题

Q. What synthetic strategies are effective for preparing 1-(4-fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step processes:

Condensation Reactions : Introduce the 4-fluoro-3-methoxyphenyl group via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Pyrazole Ring Formation : Use hydrazine derivatives to cyclize β-keto esters or α,β-unsaturated ketones. For example, methyl hydrazine can react with difluoro-2,4-pentanedione derivatives to form the pyrazole core .

Oxidation of Acetyl Groups : Convert acetylated intermediates to carboxylic acids using alkaline KMnO₄ or Jones oxidation .

Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side products. Yields >90% are achievable with rigorous purification (e.g., column chromatography) .

Q. How can NMR spectroscopy validate the structure of this compound?

- Methodological Answer :

- ¹H NMR :

- Pyrazole protons (H-4 and H-5) appear as doublets between δ 6.8–7.5 ppm (J = 2–3 Hz).

- The 4-fluoro-3-methoxyphenyl group shows distinct signals:

- Methoxy (-OCH₃) at δ 3.8–3.9 ppm (singlet).

- Fluorine-substituted aromatic protons as doublets (δ 6.7–7.3 ppm) .

- ¹³C NMR :

- Carboxylic acid carbon at δ 165–170 ppm.

- Pyrazole carbons (C-3 and C-5) at δ 140–150 ppm .

Validation : Compare experimental shifts with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : Use HPLC (≥98% purity) to standardize compound quality. Impurities like unreacted intermediates can skew bioassay results .

- Assay Conditions : Control solvent (DMSO vs. aqueous buffers) and concentration (µM to mM ranges).

- Structural Confirmation : Verify stereochemistry via X-ray crystallography (e.g., single-crystal studies with R factor <0.1) .

Example : Inconsistent IC₅₀ values in kinase inhibition assays may reflect differences in protein expression systems or assay temperatures .

Q. What computational approaches predict the reactivity of the pyrazole-carboxylic acid moiety?

- Methodological Answer :

- DFT Calculations : Model electrophilic substitution at the pyrazole ring (C-4 position) using Gaussian09 with B3LYP/6-31G(d) basis set. Predict Fukui indices to identify reactive sites .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. The carboxylic acid group often forms hydrogen bonds with active-site residues .

Case Study : For COX-2 inhibition, the trifluoromethyl group in analogous compounds enhances binding affinity by 30% via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。